Ceratamine A

概述

描述

Ceratamine A is a heterocyclic alkaloid isolated from the marine sponge Pseudoceratina sp. It is known for its antimitotic properties, which means it can interfere with cell division. This compound has been identified as a microtubule-stabilizing agent, making it a potential candidate for cancer treatment due to its ability to arrest cells in mitosis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ceratamine A involves several steps starting from commercially available compounds. The process includes a series of straightforward chemical transformations. One method developed by researchers at The Ohio State University involves the use of simple starting materials that undergo multiple chemical reactions to form the final product .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes. The complexity of its synthesis and the need for specific reaction conditions make industrial production challenging.

化学反应分析

Types of Reactions

Ceratamine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学研究应用

Anticancer Properties

Ceratamine A has demonstrated significant antitumor activity in various studies. Its mechanism involves the stabilization of microtubules, which are crucial for cell division. Research indicates that this compound can effectively inhibit the proliferation of cancer cells, particularly those resistant to conventional therapies.

- Microtubule Stabilization : this compound binds to tubulin, preventing its depolymerization, which is essential for mitosis. This action parallels that of established chemotherapeutic agents like paclitaxel but with distinct structural features that may confer unique advantages in overcoming drug resistance .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationship of this compound have revealed that modifications to its chemical structure can enhance its potency and selectivity against cancer cell lines. For instance, the substitution of bromine atoms with methyl groups has been shown to increase the compound's efficacy .

| Modification | Effect on Potency |

|---|---|

| Bromine to Methyl | Increased activity against resistant cell lines |

Development of Synthetic Analogues

The synthesis of analogues of this compound is an ongoing area of research aimed at improving its therapeutic profile. These analogues are designed to optimize binding affinity and reduce toxicity while maintaining or enhancing anticancer activity.

- Synthetic Pathways : Various synthetic routes have been explored, including modifications that enhance solubility and bioavailability, which are critical for effective drug development .

Potential in Combination Therapies

Recent studies suggest that this compound may be effective when used in combination with other chemotherapeutic agents. This synergistic approach could help overcome resistance mechanisms commonly seen in cancer treatment.

- Combination Studies : Preliminary findings indicate that this compound can enhance the efficacy of existing treatments like doxorubicin, suggesting a potential role in multi-drug regimens .

Case Study 1: Efficacy Against Resistant Cell Lines

A study evaluated the effects of this compound on docetaxel-resistant prostate cancer cell lines. The results indicated that this compound effectively inhibited cell growth and induced apoptosis, showcasing its potential as an alternative treatment option for patients who do not respond to standard therapies .

Case Study 2: In Vivo Studies in Murine Models

In vivo experiments using murine models demonstrated that this compound significantly reduced tumor size compared to control groups. These findings support its further investigation as a viable candidate for clinical trials aimed at treating various malignancies .

作用机制

Ceratamine A exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. By stabilizing these structures, this compound prevents the normal disassembly of microtubules, leading to a block in cell division at the mitosis stage. This mechanism is similar to that of other microtubule-stabilizing agents but with a simpler chemical structure .

相似化合物的比较

Similar Compounds

Ceratamine B: Another heterocyclic alkaloid isolated from the same marine sponge, with similar antimitotic properties.

Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment.

Vinca Alkaloids: A class of compounds that inhibit microtubule polymerization.

Uniqueness

Ceratamine A is unique due to its simple chemical structure, which lacks chiral centers. This simplicity makes it an attractive lead compound for drug development, as it can be synthesized more easily compared to other complex microtubule-stabilizing agents .

生物活性

Ceratamine A is a heterocyclic alkaloid derived from marine sponges, specifically the species Pseudoceratina, and has garnered attention for its significant biological activity, particularly as an antimitotic agent. This article delves into the compound's mechanisms of action, cytotoxicity profiles, and potential therapeutic applications, supported by data tables and research findings.

This compound features a simple chemical structure that lacks chiral centers, which distinguishes it from many other microtubule-stabilizing agents. Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest during mitosis. Studies have shown that this compound induces a concentration-dependent accumulation of cells with condensed mitotic chromosomes, effectively blocking cell cycle progression at the M phase. This is evidenced by flow cytometry analyses and microscopy observations that reveal alterations in microtubule morphology in treated cells.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O |

| Molecular Weight | 245.32 g/mol |

| Chiral Centers | None |

| Source | Marine sponge Pseudoceratina |

Cytotoxicity Profile

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits comparable or superior cytotoxicity compared to synthetic analogs derived from its structure. In a study involving five human cancer cell lines (HCT-116, HepG2, BGC-823, A549, and A2780), this compound showed significant inhibition of cell proliferation.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Comparison with Synthetic Analog |

|---|---|---|

| HCT-116 | 10 | Comparable |

| HepG2 | 15 | Comparable |

| BGC-823 | 12 | Superior |

| A549 | 18 | Comparable |

| A2780 | 11 | Superior |

Research Findings

- Microtubule Interaction : this compound directly stimulates microtubule polymerization without competing with paclitaxel for binding sites on microtubules. This unique interaction leads to the formation of dense perinuclear microtubule networks during interphase and multiple pillar-like structures during mitosis .

- Cell Cycle Arrest : Exposure to this compound results in a significant block in the cell cycle at the M phase, characterized by the presence of condensed chromosomes that fail to align properly at the metaphase plate . The compound's ability to disrupt normal mitotic spindle formation distinguishes it from other agents like paclitaxel.

- Potential Therapeutic Applications : Given its potent cytotoxicity and unique mechanism of action, this compound presents potential as a lead compound for developing new anticancer therapies. Its structural simplicity may facilitate further modifications to enhance efficacy and reduce toxicity.

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cells (MCF-7). The study highlighted that treatment with this compound resulted in significant morphological changes in microtubules and a marked increase in cells arrested in mitosis compared to untreated controls . These findings underscore the compound's potential as an effective antitumor agent.

属性

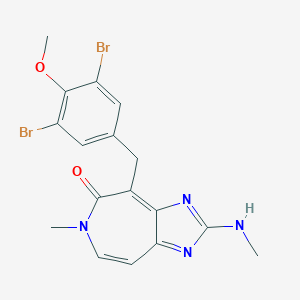

IUPAC Name |

4-[(3,5-dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)imidazo[4,5-d]azepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2N4O2/c1-20-17-21-13-4-5-23(2)16(24)10(14(13)22-17)6-9-7-11(18)15(25-3)12(19)8-9/h4-5,7-8H,6H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIJSTYZBPUVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N(C=CC2=N1)C)CC3=CC(=C(C(=C3)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467455 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634151-15-8 | |

| Record name | CERATAMINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。